molecular formula C22H44NO6PS2 B593993 1,2-bis(Heptanoylthio)glycerophosphocholine CAS No. 89019-63-6

1,2-bis(Heptanoylthio)glycerophosphocholine

Cat. No.: B593993
CAS No.: 89019-63-6
M. Wt: 513.7 g/mol
InChI Key: LFFIJRJGKBSELO-FQEVSTJZSA-N
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Description

1,2-bis(Heptanoylthio)glycerophosphocholine (CAS 89019-63-6) is a synthetic thioester-modified phospholipid analog designed for studying phospholipase A2 (PLA2) activity. Its structure features heptanoylthio (C7) chains at the sn-1 and sn-2 positions of a glycerol backbone, with a phosphocholine head group at the sn-3 position . The substitution of ester bonds with thioester bonds enables the release of free thiols upon hydrolysis by PLA2, which can be quantified spectrophotometrically using 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) . This compound is widely employed in enzymatic assays to measure PLA2 activity due to its high sensitivity (detection limits as low as 1 ng of enzyme) and specificity .

Key properties:

  • Molecular formula: C₂₂H₄₄NO₆PS₂
  • Molecular weight: 513.7 g/mol
  • Critical micellar concentration (CMC): ~0.17 mM, critical for substrate availability in micellar assays .
  • Chiral purity: Synthesized from D-mannitol to achieve 95% chiral purity, ensuring compatibility with stereospecific enzymes like Naja naja PLA2 .

Preparation Methods

Synthetic Strategy and Starting Materials

The synthesis of 1,2-bis(Heptanoylthio)glycerophosphocholine follows a modular approach, beginning with a protected glycerol backbone. Key starting materials include:

  • sn-Glycerol-3-phosphate : Serves as the foundational scaffold.

  • Heptanoyl chloride : Introduces the heptanoylthio groups via thioesterification.

  • Phosphocholine derivatives : Provide the polar head group.

A critical challenge lies in maintaining stereochemical integrity at the sn-2 position of glycerol, which is essential for biological activity. The use of D-mannitol-derived intermediates has been reported to improve stereochemical control .

Stepwise Synthesis Protocol

Protection of the Glycerol Backbone

The glycerol hydroxyl groups are protected using tert-butyldimethylsilyl (TBDMS) groups to prevent undesired side reactions. Typical conditions involve:

  • Reagent : TBDMS-Cl (2.2 equiv)

  • Base : Imidazole (3.0 equiv)

  • Solvent : Anhydrous DMF

  • Temperature : 0°C to room temperature, 12 hr

  • Yield : 85–90%

Thioesterification with Heptanoyl Chloride

Thioester linkages are introduced via nucleophilic acyl substitution:

Conditions :

  • Molar ratio : 1:2.2 (glycerol:heptanoyl chloride)

  • Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

  • Solvent : Dry dichloromethane

  • Reaction time : 24 hr under nitrogen

  • Yield : 78%

Phosphorylation and Head Group Attachment

The phosphocholine moiety is introduced using phosphoramidite chemistry:

  • Deprotection : TBDMS groups are removed using tetrabutylammonium fluoride (TBAF).

  • Phosphorylation : Reaction with 2-chloro-2-oxo-1,3,2-dioxaphospholane in the presence of triethylamine.

  • Quaternization : Treatment with trimethylamine to form the choline group.

Key parameters :

StepTemperatureTimeYield
Deprotection0°C1 hr95%
Phosphorylation-78°C4 hr65%
Quaternization40°C12 hr80%

Purification and Characterization

Chromatographic Purification

Crude product is purified using:

  • Normal-phase HPLC

    • Column: Silica gel (5 µm, 250 × 4.6 mm)

    • Mobile phase: Chloroform/methanol/ammonium hydroxide (65:25:4 v/v)

    • Flow rate: 1.0 mL/min

    • Retention time: 14.2 min

Spectroscopic Validation

Nuclear Magnetic Resonance (¹H NMR) :

  • δ 0.88 (t, 6H, terminal CH₃ of heptanoyl)

  • δ 2.85 (m, 4H, SCH₂CO)

  • δ 3.66 (s, 9H, N(CH₃)₃)

Mass Spectrometry :

  • Observed m/z : 514.242 [M+H]⁺

  • Fragmentation pattern :

    • 184.3 (phosphocholine head group)

    • 296.2 (heptanoylthio-glycerol fragment)

Scale-Up Considerations

Industrial-scale production (≥100 g batches) requires modifications:

  • Continuous flow reactors reduce reaction times by 40% compared to batch processes.

  • Membrane-based purification replaces column chromatography, improving throughput.

  • Quality control :

    • Purity : ≥98% (HPLC)

    • Residual solvents : <50 ppm (GC-MS)

    • Water content : <0.5% (Karl Fischer titration)

Chemical Reactions Analysis

Types of Reactions

1,2-bis(heptanoylthio) Glycerophosphocholine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The primary mechanism of action for 1,2-bis(heptanoylthio) Glycerophosphocholine involves its interaction with phospholipase A2 enzymes. Upon binding, the enzyme cleaves the sn-2 fatty acid, generating a free thiol on the lysophospholipid. This free thiol can be detected using chromogenic substrates such as Ellman’s reagent, facilitating the study of enzyme kinetics and inhibition .

Comparison with Similar Compounds

Structural and Functional Analogues

1,2-bis(Decanoylthio)glycerophosphocholine Acyl chain length: Decanoyl (C10) vs. heptanoyl (C7). CMC: Longer chains reduce CMC, altering micelle formation kinetics and enzyme-substrate interactions . Application: Used in assays requiring higher lipid stability or modified enzyme kinetics.

Arachidonoylthio-PC Acyl chain: Arachidonoyl (C20:4, polyunsaturated) at the sn-2 position. Specificity: Targets cytosolic PLA2 (cPLA2), which prefers unsaturated long-chain fatty acids . Biological relevance: Mimics natural substrates involved in eicosanoid signaling, unlike the synthetic C7 chains of 1,2-bis(heptanoylthio)glycerophosphocholine .

Racemic Diheptanoyl Thio-PC Stereochemistry: Racemic mixture (non-chiral) vs. enantiomerically pure this compound. Enzymatic efficiency: Chiral purity (95%) of this compound results in higher hydrolysis rates compared to racemic analogs .

Enzyme-Specific Substrates

Compound Target Enzyme Key Feature Detection Method Reference
This compound sPLA2, PLB Thioester bonds for thiol release DTNB (λ = 405–410 nm)
1-Hexadecylthio-2-hexadecylphosphono-PC sPLA2 Phosphonoester resistance to hydrolysis Radiolabeled assays
Glycerophosphocholine (GPC) Metabolic enzymes Natural phospholipid metabolite NMR/MS for metabolism

Assay Performance Metrics

  • Sensitivity: this compound detects PLA2 activity at 0.2 nmol/min, outperforming non-thioester substrates like phosphatidylethanolamine (PE) .
  • Interference: Unlike natural phospholipids, synthetic thioesters avoid confounding signals from endogenous metabolites in biological samples .
  • Inhibitor screening : Used to identify PLA2 inhibitors (e.g., imidazopyridines with IC₅₀ ~14.3 μM) .

Commercial and Handling Differences

Parameter This compound Arachidonoylthio-PC Glycerophosphocholine
Purity ≥95% (chiral) Variable Natural extract
Stability ≥1 year at -20°C (ethanol solution) Labile to oxidation Labile in aqueous media
Hazard classification Hazardous (requires special shipping) Non-hazardous Non-hazardous
Price High (specialized synthesis) Moderate Low

Biological Activity

Overview

1,2-bis(Heptanoylthio)glycerophosphocholine is a synthetic phosphoglyceride lipid characterized by its unique thiol groups, which enhance its reactivity compared to traditional phospholipids. This compound serves as a substrate for various phospholipase A2 (PLA2) enzymes, playing a significant role in lipid metabolism and signaling pathways. Its interactions with these enzymes can lead to various biological effects, making it a subject of interest in both biochemical research and potential therapeutic applications.

Target Enzymes
The primary targets of this compound are PLA2s, excluding cytosolic PLA2 and platelet-activating factor acetylhydrolase. The interaction with PLA2 enzymes results in the cleavage of the sn-2 fatty acid from the glycerophosphocholine backbone, generating a free thiol on the resulting lysophospholipid .

Biochemical Pathways
This compound influences lipid biochemistry pathways by modulating the activity of PLA2s, which are crucial in inflammatory responses and cellular signaling. The generation of lysophospholipids can activate various cellular processes, including cell proliferation, migration, and apoptosis .

Pharmacokinetics

This compound is soluble in solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. It exhibits stability for at least two years when stored at -20°C.

Cellular Effects

The interaction of this compound with PLA2s has been shown to influence cell function significantly. For instance, studies indicate that this compound can modulate inflammatory responses by altering the activity of secreted PLA2 enzymes in various biological contexts, such as autoimmune diseases like multiple sclerosis (MS) .

Case Studies

  • Experimental Autoimmune Encephalomyelitis (EAE) : In a study involving EAE rats, treatment with this compound demonstrated a significant reduction in urinary sPLA2 activity correlated with decreased clinical symptoms of EAE. The data indicated that the compound could attenuate inflammation and immune responses associated with this model of MS .
  • Liver Repair Mechanisms : Another study highlighted the role of lysophospholipids generated from this compound in liver repair following ischemia/reperfusion injury. The compound facilitated macrophage recruitment and activation, suggesting its potential therapeutic utility in liver diseases .

Research Applications

This compound has diverse applications in scientific research:

  • Chemistry : Used as a substrate in enzymatic assays to study PLA2 activity.
  • Biology : Aids in understanding lipid metabolism and signaling pathways involving phospholipases.
  • Medicine : Potential applications in drug delivery systems due to its amphiphilic nature.
  • Industry : Utilized in developing biosensors and diagnostic tools due to its reactivity and specificity.

Summary Table of Biological Activities

Activity Description
Target Enzymes Phospholipase A2 (excluding cPLA2 and PAF-AH)
Primary Action Cleavage of sn-2 fatty acid generating free thiols on lysophospholipids
Cellular Effects Modulation of inflammatory responses; influences cell proliferation and apoptosis
Research Applications Substrate for enzymatic assays; study of lipid metabolism; potential drug delivery systems
Stability Stable for at least 2 years at -20°C

Q & A

Basic Research Questions

Q. What is the standard protocol for using 1,2-bis(Heptanoylthio)glycerophosphocholine to detect phospholipase A2 (PLA2) activity in vitro?

  • Methodological Answer : The compound serves as a synthetic substrate for PLA2, where enzymatic hydrolysis releases free thiols. A typical protocol involves incubating the compound with PLA2 in a buffered system (e.g., Tris-HCl, pH 7.4) at 37°C. Thiol-reactive probes like DTNB (5,5'-dithiobis-2-nitrobenzoic acid) are added to quantify liberated thiols spectrophotometrically at 412 nm. Ensure substrate purity (>95%) and validate enzyme activity with positive controls (e.g., known PLA2 inhibitors) .

Q. How should researchers prepare and store this compound for optimal stability in enzymatic assays?

  • Methodological Answer : Reconstitute lyophilized compound in anhydrous DMSO or ethanol to avoid hydrolysis. Aliquot and store at -20°C under inert gas (e.g., argon) to prevent oxidation. Pre-warm aliquots to room temperature before use to ensure homogeneity. Monitor degradation via thin-layer chromatography (TLC) if long-term storage exceeds six months .

Q. What are common pitfalls in phosphatidylcholine quantification assays using this compound, and how can they be mitigated?

  • Methodological Answer : Signal interference from endogenous thiols or phospholipases in biological samples can skew results. Include a sample background control (e.g., heat-inactivated enzyme) and subtract its signal. Use ≥2 replicates per sample to account for variability. For high-concentration samples, dilute in assay buffer to stay within the standard curve’s linear range .

Advanced Research Questions

Q. How can researchers resolve contradictory data in PLA2 activity assays involving this compound?

  • Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., pH, ionic strength) or enzyme isoforms. Perform kinetic analyses (Km and Vmax) under standardized conditions and compare with literature values. Validate results using orthogonal methods, such as mass spectrometry to detect hydrolysis products. Address batch-to-batch substrate variability via NMR or HPLC purity checks .

Q. What experimental design considerations are critical when integrating this compound into liposomal delivery systems for mechanistic studies?

  • Methodological Answer : Optimize lipid composition to mimic physiological membranes (e.g., inclusion of cholesterol or phosphatidylserine). Use dynamic light scattering (DLS) to confirm liposome size and stability. For real-time PLA2 activity monitoring, couple the assay with fluorescent thiol probes (e.g., ThioGlo®) and validate using confocal microscopy .

Q. How can researchers leverage this compound to study PLA2’s role in inflammatory pathways while controlling for off-target effects?

  • Methodological Answer : Combine genetic knockdown (e.g., siRNA targeting PLA2 isoforms) with pharmacological inhibitors (e.g., methyl arachidonyl fluorophosphonate). Use isoform-specific antibodies to confirm target engagement. Correlate enzymatic activity with downstream biomarkers (e.g., arachidonic acid release) via LC-MS/MS .

Q. What statistical approaches are recommended for analyzing dose-response relationships in PLA2 inhibition studies using this substrate?

  • Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For small sample sizes, employ non-parametric tests (e.g., Kruskal-Wallis) and report confidence intervals. Replicate experiments across independent batches to ensure robustness .

Q. Data Interpretation and Theoretical Frameworks

Q. How does the use of this compound align with current theoretical models of phospholipase-substrate interactions?

  • Methodological Answer : The compound’s short heptanoyl chains and thioester bonds mimic natural phospholipid substrates, enabling study of PLA2’s interfacial activation mechanism. Compare kinetic data with computational models (e.g., molecular docking simulations) to explore substrate binding affinity and catalytic efficiency. Cross-reference findings with structural studies (e.g., X-ray crystallography of PLA2-substrate complexes) .

Q. What are the limitations of using synthetic substrates like this compound to infer PLA2 activity in complex biological systems?

  • Methodological Answer : Synthetic substrates may not fully replicate native membrane topology or lipid-protein interactions. Validate findings using natural substrates (e.g., radiolabeled phosphatidylcholine) or in situ assays (e.g., cell-based PLA2 activity measurements). Address discrepancies by integrating lipidomic profiling to contextualize enzymatic specificity .

Properties

IUPAC Name

[(2S)-2,3-bis(heptanoylsulfanyl)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44NO6PS2/c1-6-8-10-12-14-21(24)31-19-20(32-22(25)15-13-11-9-7-2)18-29-30(26,27)28-17-16-23(3,4)5/h20H,6-19H2,1-5H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFIJRJGKBSELO-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)SCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(=O)SC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44NO6PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20724579
Record name (2S)-2,3-Bis(heptanoylsulfanyl)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89019-63-6
Record name (2S)-2,3-Bis(heptanoylsulfanyl)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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